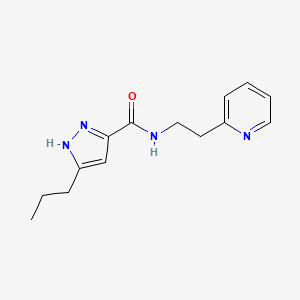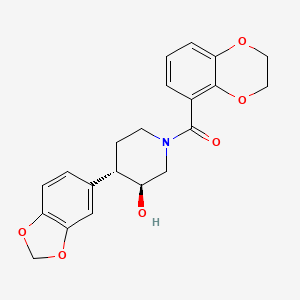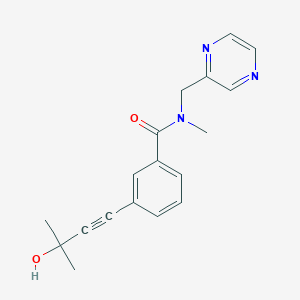
3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide
Overview
Description
3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide, also known as PPIC, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. PPIC is a pyrazole-based compound that has been synthesized through a number of methods.
Mechanism of Action
The mechanism of action of 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide is not fully understood, but studies have suggested that it may act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide has also been found to interact with various proteins, including heat shock protein 90 (Hsp90) and cyclin-dependent kinase 4 (CDK4), which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide has also been found to interact with various proteins, including Hsp90 and CDK4, which may contribute to its anti-tumor effects. Additionally, 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high purity and stability, which makes it suitable for use in various assays. However, 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide also has some limitations, including its low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and toxicity of 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide in vivo, which will be important for its potential use in clinical settings.
Conclusion:
In conclusion, 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound that has been of great interest in scientific research due to its potential applications in various fields. 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide has been synthesized through a number of methods and has been studied extensively for its anti-tumor, neuroprotective, and anti-inflammatory effects. While there are some limitations to its use in lab experiments, 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide has several advantages, including its high purity and stability. There are several future directions for the study of 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide, including the development of more efficient synthesis methods and the elucidation of its mechanism of action.
Scientific Research Applications
3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. Studies have shown that 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide has anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide has also been studied for its anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
properties
IUPAC Name |
5-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-5-12-10-13(18-17-12)14(19)16-9-7-11-6-3-4-8-15-11/h3-4,6,8,10H,2,5,7,9H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOMJKOVJMHDSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NCCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(6-phenyl-3-pyridazinyl)phenyl]methanol](/img/structure/B3812068.png)

![3-(2-furyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]propanamide](/img/structure/B3812078.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B3812079.png)

![1-(2-fluorophenyl)-N-{2-[methyl(methylsulfonyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B3812090.png)
![N~4~,6-dimethyl-N~4~-[3-(1H-pyrazol-1-yl)propyl]-2,4-pyrimidinediamine](/img/structure/B3812097.png)
![8-[(2-phenylpyrimidin-5-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3812105.png)
![methyl (2S,4R)-4-(dimethylamino)-1-[(2-methyl-1-benzofuran-7-yl)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B3812113.png)
![(2E)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-phenyl-N-(4-pyridinylmethyl)-2-propen-1-amine](/img/structure/B3812129.png)
![2-{4-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperazin-1-yl}nicotinamide](/img/structure/B3812136.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({methyl[(3-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B3812143.png)
![N-(3,4-dimethylphenyl)-4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinecarboxamide](/img/structure/B3812149.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3812152.png)